2-Chloro-4-(ethylthio)benzonitrile
Description
2-Chloro-4-(ethylthio)benzonitrile (chemical formula: C₉H₇ClN₂S) is a benzonitrile derivative featuring a chlorine substituent at the 2-position and an ethylthio (-S-CH₂CH₃) group at the 4-position. The ethylthio group contributes to its lipophilicity, influencing pharmacokinetic properties, while the nitrile and chlorine moieties enhance electrophilicity, enabling diverse chemical transformations .
Properties
Molecular Formula |
C9H8ClNS |
|---|---|
Molecular Weight |
197.69 g/mol |
IUPAC Name |
2-chloro-4-ethylsulfanylbenzonitrile |
InChI |
InChI=1S/C9H8ClNS/c1-2-12-8-4-3-7(6-11)9(10)5-8/h3-5H,2H2,1H3 |
InChI Key |
XSUBEHWFLHQUQU-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC(=C(C=C1)C#N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Pyrazole-Substituted Analogues
- 2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile (C₁₀H₆ClN₃):
- Replaces the ethylthio group with a pyrazole ring, introducing hydrogen-bonding capacity.
- Application : Key intermediate in androgen receptor antagonists (e.g., darolutamide for prostate cancer). Pyrazole enhances binding affinity to AR via tautomerism (1H-pyrazol-3-yl ↔ 1H-pyrazol-5-yl) .
- Physicochemical Properties : Higher polarity (logP ~1.41) compared to ethylthio derivatives due to the pyrazole’s heteroaromatic nature .
Diarylether Analogues
- 2-(3-Hydroxyphenoxy)-5-chlorobenzonitrile and 3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenol: Feature oxygen-based substituents (phenoxy groups) instead of sulfur. Activity: Non-nucleoside reverse transcriptase inhibitors (NNRTIs) with IC₅₀ values in low micromolar ranges. The trifluoromethyl group in the latter enhances metabolic stability and solubility . Comparison: Ethylthio derivatives may exhibit lower solubility but higher membrane permeability due to sulfur’s lipophilicity.
Halogenated and Trifluoromethyl Derivatives
- 2-Chloro-4-(3-chloro-4-cyanophenyl)benzonitrile (C₁₄H₆Cl₂N₂): Biphenyl structure with dual nitrile and chlorine substituents. Application: Intermediate in materials science; planar structure facilitates π-π stacking in organic electronics . Contrast: The ethylthio group in the target compound reduces planarity, favoring flexibility in drug-receptor interactions.
Physicochemical and Environmental Properties
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